![molecular formula C18H18N2O3 B2467157 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide CAS No. 922130-32-3](/img/structure/B2467157.png)
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide
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Description
“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications. It has been used in the structure of TRIM24 PHD-bromodomain .
Molecular Structure Analysis
The molecular structure of “this compound” has been studied using X-ray diffraction . It has been complexed with TRIM24 PHD-bromodomain .Scientific Research Applications
Antimicrobial and Antibacterial Applications
Studies on oxazolidinone derivatives, which share structural similarities with N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide, have shown significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium. These compounds, like U-100592 and U-100766, demonstrate potential as novel antibacterial agents due to their unique mechanism of bacterial protein synthesis inhibition and lack of cross-resistance with other antimicrobials (Zurenko et al., 1996).
Cancer Research
Indenoisoquinoline derivatives, which share the isoquinoline moiety with this compound, have been studied for their topoisomerase I (Top1) inhibitory activity and cytotoxicity against cancer cells. These compounds, through their interaction with DNA and Top1, show potent anti-cancer properties, suggesting that structurally related compounds could be explored for their therapeutic potential in oncology (Nagarajan et al., 2006).
properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-20-16-9-8-14(11-13(16)7-10-18(20)22)19-17(21)12-23-15-5-3-2-4-6-15/h2-6,8-9,11H,7,10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPIJQZHQIKPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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